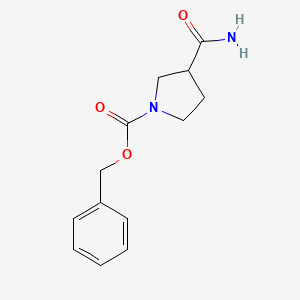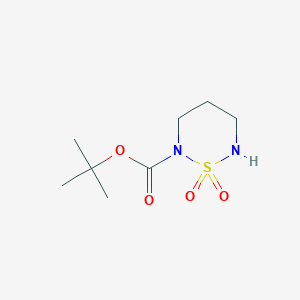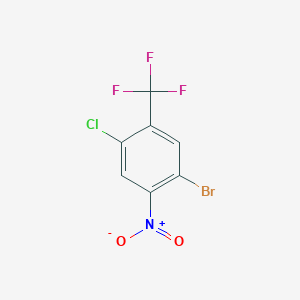
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound that contains bromine, chlorine, nitro, and trifluoromethyl functional groups attached to a benzene ring. This structure suggests potential reactivity due to the presence of both electron-withdrawing and electron-donating substituents, which could influence its chemical behavior in various reactions.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for the synthesis of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene, with appropriate modifications to introduce the nitro and chloro substituents.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized by the presence of strong electron-withdrawing groups that can influence the overall geometry and electronic distribution of the molecule. For example, the crystal structure of a related compound, 1,3,5-tris(4-chlorobenzoyl)benzene, showed discrete network architectures mediated by weak C–H⋯O and C–H⋯Cl hydrogen bonding . Such interactions could also be relevant for the molecular structure analysis of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene.
Chemical Reactions Analysis
The presence of multiple substituents on the benzene ring of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene makes it a versatile compound for chemical reactions. For example, the bromo and nitro groups are typically good leaving groups in substitution reactions, while the trifluoromethyl group can stabilize adjacent negative charge due to its strong electron-withdrawing effect. Reactions of similar bromo- and nitro-substituted compounds with O- and N-nucleophiles have been investigated, leading to various alkoxylation and amination products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene would be influenced by its substituents. The nitro group is known to confer explosive properties under certain conditions, while the bromo and chloro substituents could enhance the compound's density and boiling point. The trifluoromethyl group could increase the compound's lipophobicity, potentially affecting its solubility in organic solvents. The fluorescence properties of a related compound, 1-Bromo-4-(2,2-diphenylvinyl)benzene, were investigated, showing significant fluorescence intensity in the solid state . This suggests that the electronic properties of the substituents in 1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene could also impart interesting optical properties.
Safety And Hazards
Safety data indicates that exposure to this compound should be avoided. If inhaled or ingested, medical attention should be sought immediately. In case of skin or eye contact, the area should be washed with plenty of water and a doctor should be consulted . The compound should be stored and handled with appropriate safety equipment .
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)5(9)2-6(4)13(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXWQBVLBUBRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-nitro-5-(trifluoromethyl)benzene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)
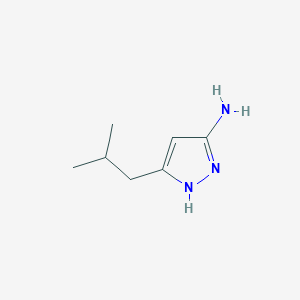
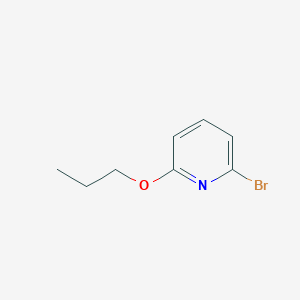



![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)


![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
